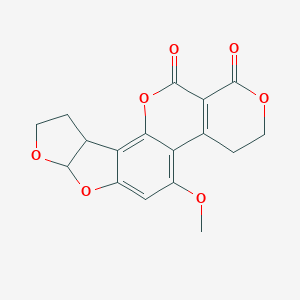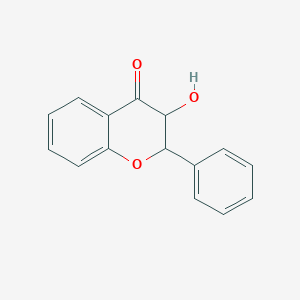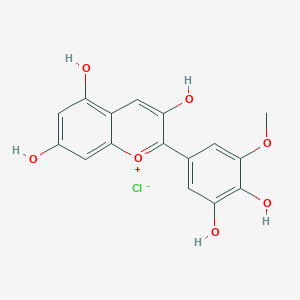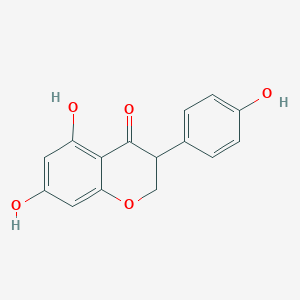
Aflatoxina G2
Descripción general
Descripción
La Aflatoxina G2 es un tipo de micotoxina producida por los hongos Aspergillus flavus y Aspergillus parasiticus. Estos hongos son conocidos por contaminar una amplia gama de productos alimenticios, incluidos cereales, semillas oleaginosas, especias y nueces. Las aflatoxinas son altamente tóxicas y carcinógenas, lo que representa riesgos significativos para la salud de los humanos y los animales. La this compound, junto con la Aflatoxina G1, se caracteriza por su fluorescencia verde bajo luz UV .
Mecanismo De Acción
La Aflatoxina G2 ejerce sus efectos tóxicos principalmente a través de la formación de especies reactivas de oxígeno (ROS) y la generación de un intermedio epóxido reactivo. Estas especies reactivas pueden causar estrés oxidativo, daño al ADN y mutaciones, lo que lleva a la carcinogénesis. El compuesto se dirige a componentes celulares como el ADN, las proteínas y los lípidos, interrumpiendo sus funciones normales .
Compuestos similares:
Aflatoxina B1: Producida por Aspergillus flavus, es la aflatoxina más tóxica y carcinógena.
Aflatoxina B2: También producida por Aspergillus flavus, es menos tóxica que la Aflatoxina B1.
Aflatoxina G1: Producida por Aspergillus parasiticus, es similar a la this compound pero con una estructura y un perfil de toxicidad ligeramente diferentes.
Singularidad: La this compound es única debido a sus propiedades de fluorescencia específicas y su vía biosintética distintiva. Si bien comparte algunas propiedades toxicológicas con otras aflatoxinas, sus interacciones específicas con los componentes celulares y sus vías metabólicas proporcionan información única sobre la toxicidad y la carcinogénesis de las aflatoxinas .
Aplicaciones Científicas De Investigación
La Aflatoxina G2 se utiliza principalmente en la investigación científica para estudiar sus efectos toxicológicos y desarrollar métodos de detección para la seguridad alimentaria. Sus aplicaciones incluyen:
Análisis Bioquímico
Biochemical Properties
Aflatoxin G2, like other aflatoxins, is produced via a polyketide pathway . This process involves at least 27 enzymatic reactions .
Cellular Effects
Aflatoxin G2 can have profound effects on various types of cells and cellular processes. It can disrupt the cell cycle, affecting the mitotic phase, growth process, and DNA synthesis . This disruption can lead to deregulation of the cell and potentially cancer development . Aflatoxin G2 can also suppress the immune system .
Molecular Mechanism
The molecular mechanism of Aflatoxin G2 involves its conversion to a reactive epoxide form. This form can bind to DNA and albumin in blood serum, causing DNA damage . It can also bind to other macromolecules like proteins or RNA, causing dysregulation of normal cellular functions and inhibition of proteins, DNA, and RNA synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Aflatoxin G2 can change over time. For example, high concentrations of aflatoxins can be produced quickly under optimal conditions . The rate of Aflatoxin G2-8,9-epoxide formation and its conjugation with glutathione are key parameters in the temporal effects of Aflatoxin G2 .
Dosage Effects in Animal Models
The effects of Aflatoxin G2 can vary with different dosages in animal models. Feeding farm animals with aflatoxin-contaminated feed can cause various severe toxic effects, leading to increased susceptibility to infectious diseases and increased mortality, weight loss, poor performance, and reduced reproductive capability .
Metabolic Pathways
Aflatoxin G2 is involved in several metabolic pathways. It is produced by a polyketide pathway, involving at least 27 enzymatic reactions .
Transport and Distribution
Aflatoxin G2 can be transported and distributed within cells and tissues. It is a lipophilic molecule, meaning it can easily pass through cell membranes and distribute throughout the body . It is also known to contaminate a wide range of food commodities, including cereals, oilseeds, spices, and nuts .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La Aflatoxina G2 es sintetizada por el hongo Aspergillus parasiticus a través de una vía biosintética de poliquetidos. La síntesis implica una serie de reacciones enzimáticas que convierten moléculas orgánicas simples en la estructura compleja de la this compound .
Métodos de producción industrial: La producción industrial de this compound no se suele perseguir debido a su naturaleza tóxica. para fines de investigación, se puede aislar de productos alimenticios contaminados utilizando métodos como la cromatografía líquida de alta resolución (HPLC) y la cromatografía líquida-espectrometría de masas (LC-MS) .
Análisis De Reacciones Químicas
Tipos de reacciones: La Aflatoxina G2 sufre varias reacciones químicas, incluyendo oxidación, reducción e hidrólisis. Estas reacciones pueden alterar su estructura y toxicidad.
Reactivos y condiciones comunes:
Oxidación: La this compound se puede oxidar utilizando reactivos como el peróxido de hidrógeno o el permanganato de potasio en condiciones ácidas.
Reducción: La reducción se puede lograr utilizando agentes reductores como el borohidruro de sodio.
Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen metabolitos menos tóxicos como la Aflatoxina M1 y la Aflatoxina Q1 .
Comparación Con Compuestos Similares
Aflatoxin B1: Produced by Aspergillus flavus, it is the most toxic and carcinogenic aflatoxin.
Aflatoxin B2: Also produced by Aspergillus flavus, it is less toxic than Aflatoxin B1.
Aflatoxin G1: Produced by Aspergillus parasiticus, it is similar to Aflatoxin G2 but with a slightly different structure and toxicity profile.
Uniqueness: Aflatoxin G2 is unique due to its specific fluorescence properties and its distinct biosynthetic pathway. While it shares some toxicological properties with other aflatoxins, its specific interactions with cellular components and its metabolic pathways provide unique insights into aflatoxin toxicity and carcinogenesis .
Propiedades
IUPAC Name |
11-methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,9,11,13(18)-tetraene-17,19-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-20-9-6-10-12(8-3-5-22-17(8)23-10)14-11(9)7-2-4-21-15(18)13(7)16(19)24-14/h6,8,17H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCVRWVBBXIRMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C5CCOC5OC4=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Aflatoxin G2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030475 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7241-98-7 | |
| Record name | Aflatoxin G2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030475 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
237 - 240 °C | |
| Record name | Aflatoxin G2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030475 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















